3-bromo-5-(prop-1-ynyl)pyridine
Overview
Description
3-bromo-5-(prop-1-ynyl)pyridine is an organic compound with the molecular formula C8H6BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position and a propynyl group at the fifth position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(prop-1-ynyl)pyridine typically involves the bromination of 5-(prop-1-yn-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(prop-1-ynyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Oxidation and Reduction: The propynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate. Solvents such as tetrahydrofuran (THF) or toluene are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or alkyne derivatives.
Oxidation and Reduction: Products include carbonyl compounds or alkanes.
Scientific Research Applications
3-bromo-5-(prop-1-ynyl)pyridine is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-(prop-1-ynyl)pyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites. The propynyl group can interact with nucleophilic residues, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(prop-2-yn-1-yl)pyridine: Similar structure but with a different position of the propynyl group.
3-Chloro-5-(prop-1-yn-1-yl)pyridine: Chlorine atom instead of bromine.
5-Bromo-3-(prop-1-yn-1-yl)pyridine: Different substitution pattern on the pyridine ring.
Uniqueness
3-bromo-5-(prop-1-ynyl)pyridine is unique due to the specific positioning of the bromine and propynyl groups, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
3-bromo-5-prop-1-ynylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-2-3-7-4-8(9)6-10-5-7/h4-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJSCWUFKMMXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726720 | |
Record name | 3-Bromo-5-(prop-1-yn-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917772-69-1 | |
Record name | 3-Bromo-5-(prop-1-yn-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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